molecular formula C16H18N4O3S B2796377 Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate CAS No. 2034518-30-2

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate

Cat. No.: B2796377
CAS No.: 2034518-30-2
M. Wt: 346.41
InChI Key: JGUXSTBPELGUGC-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is unique due to its combination of a thiadiazole ring, a piperidine ring, and a benzoate ester

Properties

IUPAC Name

methyl 4-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)18-13-6-8-20(9-7-13)14-10-17-24-19-14/h2-5,10,13H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUXSTBPELGUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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